molecular formula C11H16N2O4 B13478943 Methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate

Methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate

Cat. No.: B13478943
M. Wt: 240.26 g/mol
InChI Key: JHJPWXIHKZXWQR-UHFFFAOYSA-N
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Description

Methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a methyl ester group at the 5-position and a diethoxymethyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 2-chloromethylpyrimidine with diethyl ether in the presence of a base such as sodium hydride, followed by esterification with methanol to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxymethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrimidine-5-carboxylate: Lacks the diethoxymethyl group, making it less versatile in certain applications.

    2-(Diethoxymethyl)pyrimidine: Lacks the methyl ester group, which can affect its reactivity and solubility.

Uniqueness

Methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate is unique due to the presence of both the diethoxymethyl and methyl ester groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 2-(diethoxymethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-4-16-11(17-5-2)9-12-6-8(7-13-9)10(14)15-3/h6-7,11H,4-5H2,1-3H3

InChI Key

JHJPWXIHKZXWQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC=C(C=N1)C(=O)OC)OCC

Origin of Product

United States

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